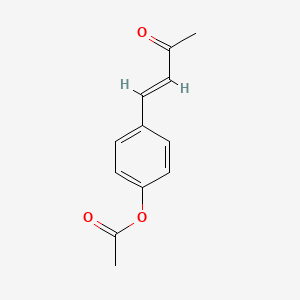

(E)-4-(4-(Acetyloxy)phenyl)-3-buten-2-one

CAS No.: 27297-83-2

Cat. No.: VC17011192

Molecular Formula: C12H12O3

Molecular Weight: 204.22 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 27297-83-2 |

|---|---|

| Molecular Formula | C12H12O3 |

| Molecular Weight | 204.22 g/mol |

| IUPAC Name | [4-[(E)-3-oxobut-1-enyl]phenyl] acetate |

| Standard InChI | InChI=1S/C12H12O3/c1-9(13)3-4-11-5-7-12(8-6-11)15-10(2)14/h3-8H,1-2H3/b4-3+ |

| Standard InChI Key | JFNKSNPDSGPDLG-ONEGZZNKSA-N |

| Isomeric SMILES | CC(=O)/C=C/C1=CC=C(C=C1)OC(=O)C |

| Canonical SMILES | CC(=O)C=CC1=CC=C(C=C1)OC(=O)C |

Introduction

Chemical Structure and Physicochemical Properties

The molecular structure of (E)-4-(4-(acetyloxy)phenyl)-3-buten-2-one (C₁₁H₁₀O₃) features a conjugated enone system (C=C-C=O) linked to a 4-acetoxyphenyl group. This conjugation confers significant stability and influences its electronic absorption spectra, making it useful in UV-sensitive applications. Key physicochemical properties include:

The compound’s crystalline structure and low water solubility necessitate specialized handling, particularly given its classification under hazard symbols Xi (irritant) and Xn (harmful) .

Synthesis and Manufacturing Processes

Catalytic Acetylation of Styrene Derivatives

A patented method involves the condensation of styrene with acetic anhydride using a γ-Al₂O₃-supported catalyst (Al₂O₃/SnO₂ = 80) at 120–130°C. The reaction proceeds via Friedel-Crafts acylation, with a molar ratio of styrene to acetic anhydride optimized at 1:2–4. Catalyst loading (10–50 wt%) significantly impacts yield, with higher loads favoring product formation . This method achieves up to 98% purity, bypassing the need for enzymatic cofactors .

Claisen-Schmidt Condensation

Alternative routes employ Claisen-Schmidt condensation between 4-hydroxyacetophenone and acetyl chloride in basic media. For example, sodium hydroxide-mediated reactions in aqueous solutions yield 99% product under ambient conditions . This method is favored for scalability but requires stringent pH control to prevent side reactions.

Comparative Synthesis Routes

| Method | Conditions | Yield |

|---|---|---|

| Catalytic Acetylation | SnO₂/Al₂O₃, 120°C, 10–50 wt% catalyst | 98% |

| Claisen-Schmidt | NaOH, H₂O, 20°C | 99% |

| Heck Coupling | Pd(OAc)₂, DMF, 25°C | 97% |

The Heck coupling, utilizing palladium catalysts, offers stereoselectivity but incurs higher costs due to precious metal use .

Reactivity and Chemical Behavior

The compound’s α,β-unsaturated ketone moiety renders it highly reactive toward nucleophiles. Key reactions include:

-

Michael Addition: The enone system undergoes addition with amines or thiols, forming β-substituted derivatives.

-

Electrophilic Aromatic Substitution: The acetyloxy group directs electrophiles to the ortho/para positions, enabling halogenation or nitration .

-

Reduction: Hydrogenation over Pd/C yields 4-(4-acetoxyphenyl)-2-butanol, a precursor to nonsteroidal anti-inflammatory drugs .

Thermal decomposition above 260°C generates acetic acid and phenyl vinyl ketone, necessitating controlled storage .

Applications and Industrial Relevance

Flavor and Fragrance Industry

Benzalacetone’s almond-like aroma makes it a candidate for synthetic flavorings. Its stability under acidic conditions suits use in baked goods and beverages .

Pharmaceutical Intermediates

The compound serves as a scaffold for synthesizing chalcone derivatives, which exhibit anticancer and anti-inflammatory activities. For instance, hydroxylation at the β-position yields analogs with COX-2 inhibitory properties .

Polymer Chemistry

As a cross-linking agent in epoxy resins, it enhances thermal stability. Copolymerization with styrene improves UV resistance in coatings .

Comparative Analysis with Structurally Related Compounds

| Compound | Structure | Key Differences |

|---|---|---|

| Benzylideneacetone | C₆H₅CH=CHCOCH₃ | Lacks acetyloxy group; lower thermal stability |

| 4-Hydroxycoumarin | C₉H₆O₃ | Lactone ring; anticoagulant properties |

| Cinnamic Acid | C₆H₅CH=CHCOOH | Carboxylic acid group; used in food preservation |

The acetyloxy group in benzalacetone enhances electron-withdrawing effects, increasing reactivity toward nucleophilic attack compared to benzylideneacetone .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume